6-Nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one
Description
Properties
CAS No. |
61524-43-4 |
|---|---|
Molecular Formula |
C19H12N4O3 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
6-nitro-3-phenyl-2-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H12N4O3/c24-19-15-12-14(23(25)26)9-10-16(15)21-18(17-8-4-5-11-20-17)22(19)13-6-2-1-3-7-13/h1-12H |
InChI Key |
LRPUDHIMQBVOOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=N4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural features and activities of 6-nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one and related compounds:
Impact of Substituents on Bioactivity
- Nitro Group (Position 6) : The electron-withdrawing nitro group may enhance stability and influence binding to inflammatory targets (e.g., COX enzymes), as seen in nitro-substituted analogs .
- Pyridin-2-yl (Position 2) : This substituent could improve solubility and act as a hydrogen-bond acceptor, contrasting with bulkier groups like bromine in Compound 7, which increase lipophilicity .
- Phenyl Group (Position 3) : The phenyl ring may contribute to π-π stacking interactions in biological targets, similar to carboxylphenyl in Compound 7, which showed potent anti-inflammatory activity .
Q & A
Basic Research Questions
Q. How can the synthesis of 6-nitro-3-phenyl-2-(pyridin-2-yl)quinazolin-4(3H)-one be optimized for higher yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as solvent choice, temperature, and catalyst presence. For example, phosphorus oxychloride (POCl₃) has been used as a catalyst in similar styrylquinazolinone syntheses to facilitate condensation reactions between aldehydes and quinazolinone precursors . Solvents like dimethyl sulfoxide (DMSO) or ethanol influence reaction kinetics; polar aprotic solvents may enhance nitro group stability during synthesis. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification via silica gel chromatography (e.g., EA/MeOH gradients) can improve purity .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) spectroscopy is essential for confirming the quinazolinone core and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, particularly for nitro-containing derivatives. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). X-ray crystallography, if feasible, provides definitive structural confirmation .
Q. What are the key functional groups in this compound, and how do they influence reactivity?
- Methodological Answer : The nitro group at position 6 is electron-withdrawing, directing electrophilic substitution reactions to meta positions. The pyridin-2-yl moiety at position 2 can participate in coordination chemistry or hydrogen bonding, while the phenyl group at position 3 contributes to hydrophobic interactions. These groups collectively affect redox behavior and biological activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent compatibility). To address this, standardize protocols using validated cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%). Dose-response curves and molecular docking studies can clarify target interactions, as demonstrated for related quinazolinones inhibiting EGFR or COX-2 .
Q. What strategies are effective for modifying the quinazolinone core to enhance selectivity for biological targets?
- Methodological Answer : Structure-activity relationship (SAR) studies guided by molecular docking can identify critical substituents. For example, introducing electron-donating groups (e.g., methoxy) at position 7 or replacing the pyridinyl group with triazoles may improve binding to kinases or inflammatory mediators. Microwave-assisted synthesis can expedite derivative screening .
Q. How can reaction mechanisms for nitro group reduction in this compound be studied without compromising the quinazolinone scaffold?
- Methodological Answer : Selective reduction of the nitro group to an amine requires mild reducing agents. Tin(II) chloride (SnCl₂) in acetic acid has been used for nitro-to-amine conversion in structurally similar quinazolinones without degrading the core . Monitoring via HPLC-MS ensures intermediate stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
